1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
Description
1-(2-Chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic small molecule characterized by a urea backbone linked to a 2-chlorophenyl group and a sulfonylethyl-substituted 2-methylindole moiety. The compound integrates three critical pharmacophoric elements:
- 2-Chlorophenyl substituent: A common aromatic group in medicinal chemistry, known to influence lipophilicity and metabolic stability .
- 2-Methylindole sulfonyl ethyl chain: The indole scaffold is prevalent in bioactive molecules, while the sulfonyl group may contribute to solubility and electrostatic interactions .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12-17(13-6-2-4-8-15(13)21-12)26(24,25)11-10-20-18(23)22-16-9-5-3-7-14(16)19/h2-9,21H,10-11H2,1H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZABVLXYECBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic molecule that exhibits significant biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
This compound belongs to a class of urea derivatives characterized by the presence of a chlorophenyl group and an indole moiety. Its structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The indole ring is known for its role in modulating neurotransmitter systems and influencing cell proliferation and apoptosis.
Anticancer Properties
Research indicates that the compound exhibits anticancer activity against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for tumor suppression.
- Cell Cycle Arrest : It can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
In vitro studies have demonstrated its efficacy against several cancer types, including breast, lung, and colon cancers.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example:
- Protein Kinases : It may inhibit kinases that are crucial for cancer cell survival and proliferation.
- Aminopeptidases : Similar compounds have shown competitive inhibition of aminopeptidase activity, suggesting a potential role in modulating immune responses.
Study 1: Antitumor Activity
In a study published in Wiley Online Library, researchers evaluated the anticancer effects of various indole derivatives, including this compound. The results indicated significant antiproliferative effects against Hela and A549 cell lines, with IC50 values highlighting its potency compared to other derivatives .
Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with specific enzymes. It was found to effectively inhibit the activity of certain protein kinases, which play critical roles in cancer progression. This inhibition was linked to reduced signaling through pathways associated with cell growth and survival .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that similar compounds exhibit varying degrees of biological activity based on their structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea | Indole ring; urea structure | Competitive inhibitor of ERAP1 |
| 1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea | Two chlorine substituents | Potential anti-cancer properties |
| 3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea | Lacks chlorophenyl group | Investigated for neuroprotective effects |
This table illustrates how variations in chemical structure can influence biological outcomes, emphasizing the unique properties of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of functional groups. Below is a comparative analysis with analogous molecules:
Structural Analogues with Chlorophenyl Groups
- Methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate hydrochloride (): Shares the 2-chlorophenyl group but replaces the urea with a thienopyridine-acetate ester. Likely exhibits divergent biological activity due to the absence of urea and presence of a charged hydrochloride salt, which may enhance solubility .
N'-(2R,3S)-5-Chloro-3-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-hydroxy-2,3-dihydro-1H-indol-2-ylcarbonyl-L-prolinamide ():
Indole-Containing Analogues
- 1-(2-Methyl-1H-indol-3-yl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydro-isoquinoline (): Shares the 2-methylindole group but replaces the sulfonylethyl-urea with a tetrahydroisoquinoline-methoxyphenyl system. The absence of a sulfonyl group may reduce polarity, impacting membrane permeability .
- Ki16425 (3-(4-[4-([1-(2-Chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl]benzylsulfanyl)propanoic acid) (): Features a 2-chlorophenyl group and isoxazolyl-sulfanyl chain but lacks an indole or urea moiety. Known as an LPAR antagonist, highlighting the role of sulfanyl groups in receptor modulation .
Sulfonamide/Urea Derivatives
- VPC 23019 ((R)-Phosphoric acid mono-[2-amino-2-(3-octyl-phenylcarbamoyl)-ethyl] ester) (): Contains a phenylcarbamoyl group linked to a phosphoric acid ester, differing in backbone chemistry from urea. Functions as an S1P receptor modulator, suggesting carbamoyl groups’ utility in signaling pathways .
Comparative Data Table
Research Implications and Gaps
- Synthetic Accessibility : The sulfonylethyl-urea linkage may pose challenges in regioselective synthesis compared to simpler sulfonamides .
- Pharmacological Potential: The indole-sulfonyl combination could target serotonin receptors or kinases, warranting in vitro screening .
- Solubility and Bioavailability : The urea and sulfonyl groups may enhance aqueous solubility relative to purely aromatic analogues, but metabolic stability requires further study .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
